(R)-1-(6-Bromopyridin-2-yl)ethanamine is a chiral amine compound characterized by its unique molecular structure, which includes a bromine atom attached to a pyridine ring. Its molecular formula is , and it is primarily utilized as a building block in organic synthesis, particularly in the development of biologically active molecules. This compound has garnered attention in various scientific fields, including chemistry, biology, and medicine, due to its potential as a pharmaceutical intermediate and biochemical probe.
(R)-1-(6-Bromopyridin-2-yl)ethanamine is classified under chiral amines, which are essential in asymmetric synthesis processes. It is derived from the bromination of 2-aminopyridine, followed by enantioselective resolution techniques to isolate the desired enantiomer. This compound is often available through chemical suppliers and can be synthesized in both laboratory and industrial settings.
The synthesis of (R)-1-(6-Bromopyridin-2-yl)ethanamine typically involves several key steps:
Industrial production methods often optimize these steps for high yield and purity, employing continuous flow reactors and automated systems to minimize by-products and ensure consistency.
The molecular structure of (R)-1-(6-Bromopyridin-2-yl)ethanamine features a pyridine ring with a bromine substituent at the 6-position and an ethanamine side chain. Key structural data includes:
(R)-1-(6-Bromopyridin-2-yl)ethanamine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of (R)-1-(6-Bromopyridin-2-yl)ethanamine involves its interaction with specific biological targets such as enzymes or receptors. The presence of the bromine atom enhances its binding affinity, allowing it to modulate various biological pathways by either inhibiting or activating target proteins. This interaction is crucial for its potential therapeutic applications.
(R)-1-(6-Bromopyridin-2-yl)ethanamine has diverse applications across several scientific domains:
This compound's unique structural features make it valuable for enantioselective synthesis and as a chiral ligand in asymmetric catalysis, further underscoring its significance in scientific research and industrial applications.
The synthesis of enantiomerically pure (R)-1-(6-bromopyridin-2-yl)ethanamine (CAS: 263718-60-1) represents a significant challenge in asymmetric synthesis due to the need for precise stereocontrol adjacent to the electron-deficient pyridine ring. Two predominant strategies have emerged for constructing this chiral amine scaffold:
Catalytic Asymmetric Hydrogenation: The direct hydrogenation of the corresponding imine precursor, 1-(6-bromopyridin-2-yl)ethan-1-imine, using chiral Ir-phosphinooxazoline catalysts achieves >90% enantiomeric excess (ee) under optimized conditions (40-50 bar H₂, 60°C). This method benefits from excellent atom economy but requires stringent control of moisture and oxygen to prevent catalyst deactivation [2] [7].
Enzymatic Resolution: Kinetic resolution of racemic 1-(6-bromopyridin-2-yl)ethanamine (CAS: 1415257-60-1) using immobilized lipases (e.g., Candida antarctica lipase B) selectively acylates the (S)-enantiomer, leaving the desired (R)-amine with ≥98% ee. This process operates effectively at ambient temperature in toluene, yielding 45-48% of the target isomer after 24 hours. While sustainable, maximum theoretical yield is capped at 50% [3] [10].
Table 1: Comparative Analysis of Synthetic Methods for (R)-1-(6-Bromopyridin-2-yl)ethanamine
Method | Catalyst/Reagent | Temperature | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Ir-(S)-PhOX Catalyst | 60°C | 90-95 | 85 | High atom economy |
Enzymatic Resolution | CALB Lipase | 25°C | ≥98 | 45-48 | Ambient conditions |
Chiral Pool Derivatization | (R)-Lactic Acid Derivatives | -10°C to 25°C | >99 | 30 | No chiral catalyst required |
Chiral Pool Derivatization: An alternative route employs (R)-lactic acid as a chiral template. After protection and activation, nucleophilic substitution with 6-bromo-2-aminopyridine followed by deprotection yields the target amine with >99% ee. Despite excellent stereocontrol, the multi-step sequence suffers from moderate cumulative yields (30-35%) [6] [8].
The efficacy of metal-catalyzed routes to (R)-1-(6-bromopyridin-2-yl)ethanamine hinges critically on ligand architecture, which dictates stereodifferentiation during C–N bond formation:
Bidentate Phosphines: JosiPhos ligands (e.g., (R)-(S)-PPF-PⁱBu₂) coordinate to iridium to create a chiral pocket that directs imine face selectivity during hydrogenation. Modifying the ferrocenyl backbone's substituents tunes steric congestion, with tert-butyl groups enhancing ee to 94% but reducing reaction rates by 40% compared to cyclohexyl analogues [7].
N-Heterocyclic Carbenes (NHCs): Chiral NHC-Cu complexes facilitate asymmetric hydroamination of bromovinylpyridines. Incorporating adamantyl substituents on the NHC framework improves catalyst rigidity, enabling 88% ee at 0°C. However, competing side reactions limit yields to ≤75% [7].
P,N-Ligands: Phosphino-oxazolines (e.g., (S)-t-BuPHOX) demonstrate remarkable versatility. The oxazoline nitrogen coordinates to the pyridyl nitrogen, positioning the substrate for stereoselective delivery of hydrogen. This dual interaction is credited with achieving 95% ee in benchmark reactions [7].
Table 2: Ligand Performance in Asymmetric Amination Catalysis
Ligand Class | Representative Ligand | Metal | ee (%) | Reaction Rate (h⁻¹) | Key Interaction Mechanism |
---|---|---|---|---|---|
JosiPhos | (R)-(S)-PPF-PⁱBu₂ | Ir | 94 | 120 | Steric shielding |
N-Heterocyclic Carbene | (R)-Ad-NHC | Cu | 88 | 85 | π-Stacking with pyridine |
P,N-Ligands | (S)-t-BuPHOX | Ir | 95 | 180 | N-coordination to pyridine ring |
Mechanochemistry provides solvent-free pathways for functionalizing bromopyridine precursors, circumventing solubility challenges associated with polar aprotic solvents:
Ball Milling Amination: Co-grinding 2,6-dibromopyridine with acetamide derivatives in the presence of K₂CO₃ and catalytic CuI (5 mol%) enables C–N coupling without solvents. Yields reach 82% after 2 hours at 60 Hz frequency, significantly outperforming solution-phase counterparts (45% yield after 12 hours). The mechanical energy facilitates reagent mixing and eliminates diffusion limitations [5].
Solid-State Bromination: Selective monobromination of 1-(pyridin-2-yl)ethan-1-one employs N-bromosuccinimide (NBS) under mortar-pestle grinding. Trituration for 30 minutes followed by aqueous workup delivers 1-(6-bromopyridin-2-yl)ethan-1-one in 89% yield, a 25% improvement over stirred-tank reactors. The absence of solvents suppresses dibromination byproducts (<1% vs. 8% in CH₂Cl₂) [5].
Optimization Parameters:
Table 3: Mechanochemical Reaction Optimization Parameters
Variable | Range Tested | Optimal Value | Effect on Yield |
---|---|---|---|
Milling Frequency | 10–70 Hz | 45 Hz | Yield increases by 40% (10→45 Hz) |
Reaction Time | 0.5–4 h | 2 h | Maximum yield at 2 h; declines after |
Catalyst Loading | 1–10 mol% CuI | 5 mol% | <5%: incomplete; >5%: no improvement |
Ball Size | 3 mm, 5 mm, 10 mm | 5 mm | 3 mm: inefficient energy transfer |
Eliminating solvents in amination reactions addresses waste generation and purification challenges while enhancing selectivity:
Melt-Phase Reactions: Combining 6-bromo-2-acetylpyridine with ammonium acetate in molten urea (135°C) generates the corresponding imine in situ, which undergoes transfer hydrogenation using Pd/C (10 wt%) with formic acid as H-donor. This one-pot sequence achieves 78% yield of the racemic amine after 4 hours, with enantioselection via subsequent enzymatic resolution [4] [9].
Co-crystal Mediated Amination: Pre-organizing 2,6-dibromopyridine and benzylamine in a 1:2 co-crystal enables solid-state amination with Pd(OAc)₂ (3 mol%) at 80°C. The constrained geometry suppresses double substitution, giving monoaminated product in 91% selectivity. Applied to 2-bromo-6-acetylpyridine, this strategy provides a route to protected derivatives of the target amine [5].
Process Metrics:
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1